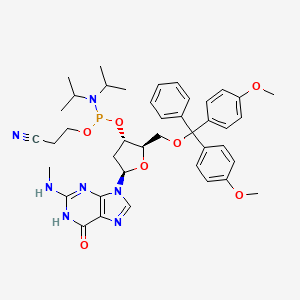

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Description

Chemical Structure and Role: 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite (CAS: 808132-80-1) is a modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure comprises:

- A 2'-deoxyribose sugar with a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group.

- An N2-methylguanine base, which introduces steric and electronic modifications to the nucleobase.

- A 3'-O-(2-cyanoethyl) (CE) phosphoramidite linker, enabling controlled coupling during DNA/RNA synthesis.

Applications:

This compound is primarily used to study the stereochemical effects of N2-methylation on DNA polymerase fidelity and catalytic efficiency. Its DMT group ensures solubility in organic solvents during synthesis, while the CE phosphoramidite facilitates high coupling efficiency (>98% under optimized conditions) .

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJVYRYTDJTIAW-MICLYWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it is used in the synthesis of DNA and RNA sequences by DNA polymerases and RNA polymerases. The compound’s methylated guanosine base can influence the catalytic efficiency and fidelity of these polymerases, affecting the overall synthesis process.

Cellular Effects

The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound can influence cell function by altering gene expression and cellular metabolism. For example, the incorporation of this modified nucleoside into DNA or RNA sequences can affect the stability and function of these molecules, leading to changes in cell signaling pathways and gene expression patterns. Additionally, the presence of the methyl group on the guanosine base can impact the binding of transcription factors and other regulatory proteins, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with biomolecules. The compound’s methylated guanosine base can form hydrogen bonds and other interactions with enzymes and proteins involved in nucleic acid synthesis. This can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the presence of the methyl group can alter the conformation of the nucleic acid, affecting its interactions with other biomolecules and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and moisture. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and cellular metabolism noted over extended periods of exposure.

Dosage Effects in Animal Models

The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. Additionally, toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerases and RNA polymerases, which incorporate the modified nucleoside into DNA and RNA sequences. This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the presence of the methyl group can impact the activity of enzymes involved in methylation and demethylation processes.

Transport and Distribution

The transport and distribution of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite within cells and tissues are critical for its biochemical effects. The compound can be transported into cells via nucleoside transporters and distributed to various cellular compartments. Binding proteins and other transporters can influence its localization and accumulation within specific tissues and cells. These factors can affect the compound’s overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus for incorporation into DNA or RNA sequences, or to the cytoplasm for interactions with RNA molecules. The specific localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a specialized nucleotide analog utilized primarily in the synthesis of modified oligonucleotides. Its unique structural features enable it to play significant roles in various biochemical processes, particularly in nucleic acid synthesis and gene expression modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

- Chemical Name : 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

- Molecular Formula : C41H50N7O7P

- Molecular Weight : 783.85 g/mol

- CAS Number : 808132-80-1

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite acts through several biochemical pathways:

- Nucleic Acid Synthesis : It serves as a substrate for DNA and RNA polymerases, influencing the incorporation of modified nucleotides into nucleic acid sequences. The presence of the methyl group at the N2 position of guanine enhances the stability and fidelity of the synthesized strands, impacting their functional properties .

- Enzyme Interaction : The compound's methylated guanosine base can interact with various enzymes, affecting their catalytic efficiency and specificity. Studies indicate that it can alter the binding affinity of polymerases, leading to changes in gene expression profiles .

- Cellular Effects : By modifying gene expression and cellular metabolism, this compound can significantly influence cellular signaling pathways. The incorporation of this nucleotide into DNA or RNA sequences has been shown to affect stability and functionality, leading to altered cellular responses .

Case Study 1: Effects on Gene Expression

A study investigated the impact of incorporating 2'-Deoxy-5'-O-DMT-N2-methylguanosine into oligonucleotides on gene expression in mammalian cells. Results demonstrated that modified oligonucleotides exhibited enhanced stability and increased binding affinity to target mRNA, resulting in upregulated gene expression levels compared to unmodified counterparts.

Case Study 2: Antiviral Activity

Research has shown that this phosphoramidite exhibits antiviral properties by inhibiting the synthesis of viral DNA. In vitro assays indicated that at specific concentrations, it effectively reduced viral replication rates in infected cell lines, suggesting potential therapeutic applications in antiviral drug development .

Dosage Effects

The biological activity of 2'-Deoxy-5'-O-DMT-N2-methylguanosine varies with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate Doses : Noticeable changes in gene expression.

- High Doses : Potential cytotoxic effects observed, disrupting normal cellular processes .

Temporal Stability

In laboratory settings, the compound demonstrates stability under standard conditions; however, it is sensitive to light and moisture, which can lead to degradation over time. Proper storage conditions are essential for maintaining its efficacy during experiments .

Metabolic Pathways

The compound is integrated into various metabolic pathways associated with nucleic acid synthesis. It interacts with key enzymes involved in DNA replication and repair processes, influencing overall metabolic flux within cells. The methylation at N2 can also affect methylation dynamics in other nucleobases, further modulating gene regulation mechanisms .

Scientific Research Applications

Oligonucleotide Synthesis

The primary application of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is in the synthesis of oligonucleotides. It serves as a building block in the assembly of DNA and RNA sequences through phosphoramidite chemistry. The incorporation of this compound allows researchers to create oligonucleotides with tailored properties for specific research needs, including:

- Antisense Oligonucleotides : These are designed to bind to specific mRNA sequences, inhibiting gene expression.

- Gene Editing : Modified oligonucleotides can be used in CRISPR technology to enhance targeting efficiency.

Antiviral and Anticancer Research

Research indicates that 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite exhibits antiviral properties by inhibiting DNA synthesis. This compound has shown efficacy in vitro and in vivo against various cancer cell lines by disrupting DNA replication processes. Its mechanism involves:

- Inhibition of DNA polymerases, leading to reduced proliferation of cancer cells.

- Potential use as a therapeutic agent in combination with other drugs to enhance anticancer effects.

Interaction Studies

The compound is utilized in studying the interactions between nucleic acids and proteins. The N2-methyl modification allows researchers to probe the steric requirements at the N2 position of deoxyguanosine, influencing how guanine interacts within DNA structures. Applications include:

- Binding Affinity Studies : Investigating how modifications affect the binding of proteins involved in DNA repair and replication.

- Mutagenesis Research : Understanding how structural changes impact mutagenesis and enzyme recognition.

Biochemical Analysis

In biochemical assays, this phosphoramidite derivative serves as a chemical probe for assessing the effects of N2-alkylguanine DNA adducts on catalytic efficiency and fidelity during DNA synthesis. It is particularly useful for:

- Evaluating how alterations in nucleoside structure affect enzyme activity.

- Studying the impact of modified nucleotides on gene expression and cellular metabolism.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Properties | Evaluated the effectiveness against viral DNA synthesis | Demonstrated significant inhibition of viral replication pathways using modified oligonucleotides incorporating this compound. |

| Cancer Cell Proliferation | Investigated anticancer efficacy | Showed that incorporation into oligonucleotides reduced proliferation rates in various cancer cell lines by disrupting normal DNA synthesis pathways. |

| Protein-Nucleic Acid Interactions | Analyzed binding dynamics | Revealed that N2-methyl modifications alter binding affinities, providing insights into protein recognition mechanisms during DNA repair processes. |

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues and their distinguishing features:

Critical Observations :

N4-ethylcytidine (CAS: 195535-80-9) enhances duplex stability via hydrophobic interactions, whereas 2',2'-difluorocytidine (gemcitabine) introduces steric hindrance, disrupting polymerase activity .

Protecting Groups :

- The 5'-DMT group is universal across analogues for solubility and stepwise synthesis. However, 3'-TBS (tert-butyldimethylsilyl) in thiophosphoramidites (e.g., 26a–26c) requires harsher deprotection conditions (e.g., fluoride treatment) compared to CE .

Linker Chemistry: CE phosphoramidites dominate due to high coupling efficiency (>98%), while thiophosphoramidites (e.g., 5'-thio-guanosine derivatives) offer nuclease resistance but lower coupling yields (~85–90%) .

Preparation Methods

Nucleoside Core Preparation

- Starting Material: Guanosine or a suitably protected derivative.

- N2-Methylation: The N2 position of guanosine is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselective methylation (e.g., using sodium hydride or potassium carbonate as base).

Protection of the 5'-Hydroxyl Group

- DMT Protection: The 5'-OH group is protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine, yielding the 5'-O-DMT derivative. This step is crucial for selective deprotection during oligonucleotide synthesis.

Protection of the 2'-Hydroxyl Group

- 2'-O-Protection: The 2'-OH can be protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) or other silyl protecting groups to prevent side reactions during subsequent steps.

Activation of the 3'-Hydroxyl Group

- Formation of the 3'-CE Phosphoramidite: The 3'-OH is reacted with chlorophosphoramidite reagents, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like diisopropylethylamine (DIPEA). This yields the 3'-cyanoethyl phosphoramidite derivative.

Final Deprotection and Purification

- Purification: The fully protected nucleoside phosphoramidite is purified via chromatography, typically using reversed-phase HPLC.

- Anhydrous Conditions: All steps are performed under strictly anhydrous conditions to prevent hydrolysis of sensitive phosphoramidite groups.

Specific Considerations and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| N2-Methylation | Methyl iodide or dimethyl sulfate | Basic, room temperature | Regioselective for N2 position |

| 5'-Protection | DMT-Cl | Pyridine, 0°C to room temperature | Ensures selectivity for 5'-OH |

| 2'-Protection | TBDMS-Cl | Imidazole, room temperature | Protects 2'-OH from undesired reactions |

| Phosphoramidite formation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA, anhydrous solvent (e.g., dichloromethane) | At low temperature (0°C to room temp) |

Table 1: Summary of Key Reagents and Conditions for Preparation

Notes on Purification and Characterization

- Purification: Reversed-phase HPLC is employed to isolate the pure phosphoramidite.

- Characterization: Confirmed via NMR spectroscopy (especially $$^{31}P$$ NMR), mass spectrometry, and HPLC purity analysis.

Q & A

Q. How can sequence impurities be traced back to raw material quality, and what methods validate phosphoramidite purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.